phenyl N-[4-(4-methylpiperazin-1-yl)phenyl]carbamate
Description
Phenyl N-[4-(4-methylpiperazin-1-yl)phenyl]carbamate is a carbamate derivative featuring a phenyl group linked via a carbamate bridge to a 4-(4-methylpiperazin-1-yl)phenyl moiety. The methyl group on the piperazine ring contributes to its electronic and steric profile, influencing solubility, bioavailability, and target binding.
Properties
IUPAC Name |
phenyl N-[4-(4-methylpiperazin-1-yl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-20-11-13-21(14-12-20)16-9-7-15(8-10-16)19-18(22)23-17-5-3-2-4-6-17/h2-10H,11-14H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYRNWZXBAGHSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl N-[4-(4-methylpiperazin-1-yl)phenyl]carbamate typically involves the reaction of 4-(4-methylpiperazin-1-yl)aniline with phenyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Phenyl N-[4-(4-methylpiperazin-1-yl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Scientific Research Applications
Phenyl N-[4-(4-methylpiperazin-1-yl)phenyl]carbamate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting central nervous system disorders.
Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with specific properties.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of phenyl N-[4-(4-methylpiperazin-1-yl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with binding sites on proteins, leading to inhibition or modulation of their activity. The carbamate group may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Phenyl N-{4-[4-(4-Methoxyphenyl)piperazin-1-yl]phenyl}carbamate (CAS 74853-06-8)
- Structure : Methoxy group replaces the methyl group on the piperazine-attached phenyl ring.
- Molecular Formula : C₂₄H₂₅N₃O₃.
- Molecular Weight : 403.482 g/mol.
Phenyl (4-(4-(4-Hydroxyphenyl)piperazin-1-yl)phenyl)carbamate (CAS 184177-81-9)
- Structure : Hydroxyl group replaces the methyl group.
Aryl Group Modifications
[4-(3-Carbamoylphenyl)phenyl] N-[(E)-4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]but-2-enyl]carbamate (Compound 30)
(4-Phenylphenyl) N-[4-[4-[2-(Trifluoromethyl)phenyl]piperazin-1-yl]butyl]carbamate (Compound 37)
- Structure : Features a trifluoromethylphenyl group.
- Molecular Weight : 498.24 g/mol.
- Key Properties : The CF₃ group increases metabolic stability and lipophilicity, critical for prolonged pharmacological activity .
Linker and Core Heterocycle Variations
[1-Methyl-5-(4-Methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl N-(3-Chlorophenyl)carbamate (CAS 1026080-37-4)
- Structure : Pyrazole core replaces the phenyl ring.
- Molecular Formula : C₂₅H₂₂ClN₃O₃.
N-{4-[2-(4-Aryl-piperazin-1-yl)ethyl]phenyl}-arylamides
- Structure : Ethyl linker between piperazine and phenyl groups.
- Synthetic Route : Uses di-tert-butyl dicarbonate and DMAP, similar to carbamate synthesis methods .
- Pharmacological Impact : The ethyl linker may enhance membrane permeability due to increased flexibility .
Physicochemical and Pharmacological Data Comparison
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups (Cl, CF₃) : Enhance binding to targets like serotonin or dopamine receptors by stabilizing charge-transfer interactions .
- Hydrophilic Groups (OH, OMe) : Improve solubility but may reduce membrane permeability .
- Heterocyclic Cores (Pyrazole) : Introduce steric effects that can increase selectivity .
Biological Activity
Phenyl N-[4-(4-methylpiperazin-1-yl)phenyl]carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its pharmacological potential.
Chemical Structure and Properties
The compound consists of a phenyl group linked to a carbamate moiety and a piperazine ring substituted with a methyl group. This unique structure contributes to its biological activity, particularly in enzyme inhibition and receptor binding.
The mechanism of action for this compound involves interactions with specific molecular targets, such as enzymes and receptors. The piperazine ring can effectively engage with binding sites on proteins, leading to modulation or inhibition of their activity. The carbamate group enhances binding affinity, making it a valuable candidate for drug development aimed at central nervous system disorders and other therapeutic areas.
Enzyme Inhibition
Research indicates that this compound exhibits inhibitory effects on various enzymes:
- Target Enzymes : The compound has shown potential in inhibiting enzymes related to neurotransmitter systems, which could be beneficial in treating neurological disorders.
- Inhibition Studies : In vitro studies have demonstrated varying degrees of inhibition against specific enzyme targets, suggesting its role as a pharmacological agent .
Receptor Binding
The compound also interacts with specific receptors:
- Receptor Types : It has been studied for its binding affinity to serotonin and dopamine receptors, which are critical in mood regulation and psychotropic effects.
- Binding Affinity : Experimental data indicate that the compound has a moderate binding affinity, making it a candidate for further exploration in psychopharmacology .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- CNS Disorders : A study focusing on the compound's effects on neurotransmitter systems found that it could modulate serotonin levels, suggesting potential use in treating depression and anxiety disorders .
- Antimicrobial Activity : Another research effort explored the compound's antimicrobial properties, revealing promising results against certain bacterial strains, indicating its potential as an antibiotic agent .
- Toxicity Studies : Safety assessments have been conducted to evaluate the compound's toxicity profile. Results indicate low toxicity levels at therapeutic doses, supporting its development as a safe pharmacological agent .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| Phenyl N-[4-(4-hydroxypiperazin-1-yl)phenyl]carbamate | Hydroxyl group instead of methyl | Moderate inhibition | Increased solubility but lower potency |
| Phenyl N-[4-(4-ethylpiperazin-1-yl)phenyl]carbamate | Ethyl substitution | Varying activity levels | Altered pharmacokinetics |
This comparison highlights how minor structural changes can significantly impact biological activity and pharmacological properties.
Q & A
Q. What are the established synthetic routes for phenyl N-[4-(4-methylpiperazin-1-yl)phenyl]carbamate, and what critical reagents are involved?
The compound is typically synthesized via a multi-step approach:
- Step 1 : Coupling of 4-(4-methylpiperazin-1-yl)aniline with phenyl chloroformate using a base (e.g., triethylamine) in anhydrous dichloromethane .
- Step 2 : Purification via column chromatography (silica gel, eluent: methanol/dichloromethane gradient) to isolate the carbamate product.
- Critical Reagents : EDCI/HOBt for carbamate formation, or Mitsunobu conditions for ether linkages in related analogs .
- Characterization : NMR (¹H/¹³C), HPLC (>95% purity), and HRMS for structural confirmation .
Q. How can researchers ensure the stability of this compound during storage and handling?
- Storage : Store at -20°C under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation .
- Handling : Use desiccants in storage vials and avoid prolonged exposure to light or moisture.
- Stability Monitoring : Conduct periodic LC-MS analysis to detect degradation products (e.g., free piperazine or phenylcarbamic acid) .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Receptor Binding Assays : Screen against dopamine (D2/D3), serotonin (5-HT1A/2A), or σ receptors due to structural similarity to piperazine-based ligands .
- Enzyme Inhibition : Test for acetylcholinesterase (AChE) or carbonic anhydrase inhibition using spectrophotometric methods .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
Advanced Research Questions
Q. How can computational methods optimize the design of analogs with enhanced receptor selectivity?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses against target receptors (e.g., D3 vs. 5-HT2A) .
- DFT Calculations : Analyze electron density maps (B3LYP/6-31G* level) to identify regions for substituent addition (e.g., fluorination) to improve binding .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER/CHARMM force fields) .
Q. What strategies resolve contradictory data in pharmacological studies (e.g., varying IC₅₀ values across assays)?
- Assay Validation : Compare results across orthogonal methods (e.g., radioligand binding vs. functional cAMP assays) .
- Buffer Optimization : Adjust pH (7.4 vs. 6.8) or cation concentration (Mg²⁺/Na⁺) to mimic physiological conditions .
- Metabolite Screening : Use LC-MS/MS to rule out interference from metabolic byproducts .
Q. How can flow chemistry improve the scalability and safety of its synthesis?
- Continuous Flow Setup : Use microreactors for exothermic steps (e.g., carbamate formation) to enhance heat dissipation and reduce side reactions .
- In-line Analytics : Integrate FTIR or UV detectors for real-time monitoring of intermediate purity .
- DoE Optimization : Apply factorial design (e.g., temperature, residence time) to maximize yield (>80%) and minimize waste .
Q. What advanced analytical techniques address challenges in characterizing its polymorphic forms?
- PXRD : Differentiate crystalline vs. amorphous phases .
- DSC/TGA : Assess thermal stability and identify solvates/hydrates .
- Solid-State NMR : Resolve conformational heterogeneity in the piperazine ring .
Q. How do structural modifications (e.g., fluorination) impact metabolic stability?
- In vitro Metabolism : Incubate with liver microsomes (human/rat) and track degradation via LC-HRMS .
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
- LogP Adjustments : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce hepatic clearance .
Methodological Notes
- Contradictory Evidence : While piperazine derivatives often show D3 receptor affinity , conflicting data may arise from assay-specific parameters (e.g., cell line vs. membrane preparations). Cross-validate using radiolabeled ligands (³H-spiperone) .
- Safety : Follow OSHA guidelines for handling carbamates (PPE: nitrile gloves, fume hood) due to potential neurotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
